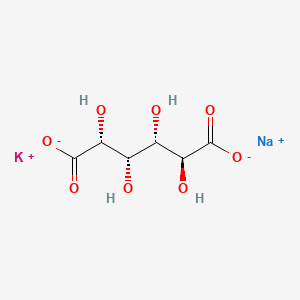

Potassium sodium D-glucarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium sodium D-glucarate is a chemical compound that combines the properties of potassium, sodium, and saccharate ions. It is often used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to form stable complexes with various metal ions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium sodium D-glucarate can be synthesized through the reaction of saccharic acid with potassium hydroxide and sodium hydroxide. The reaction typically occurs in an aqueous solution, where the saccharic acid is neutralized by the hydroxides, forming the potassium sodium saccharate salt.

Industrial Production Methods: In industrial settings, the production of potassium sodium saccharate involves the large-scale reaction of saccharic acid with potassium and sodium hydroxides. The process is carefully controlled to ensure the purity and consistency of the final product. The reaction mixture is usually heated to facilitate the reaction and then cooled to precipitate the potassium sodium saccharate, which is then filtered and dried.

Analyse Chemischer Reaktionen

Types of Reactions: Potassium sodium D-glucarate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reaction conditions.

Reduction: Under certain conditions, it can be reduced to simpler saccharate compounds.

Substitution: It can participate in substitution reactions where the saccharate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nitrates.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can produce potassium sodium glucarate.

Wissenschaftliche Forschungsanwendungen

Biochemical Mechanisms and Health Benefits

Liver Detoxification

Research has demonstrated that potassium sodium D-glucarate can enhance liver detoxification processes. It functions by inhibiting the enzyme beta-glucuronidase, which is responsible for the reabsorption of toxins that have been conjugated for excretion. By reducing the activity of this enzyme, this compound facilitates the elimination of potentially harmful substances from the body, thereby supporting liver health and function .

Cancer Prevention

this compound has been studied for its potential role in cancer prevention. It may help reduce the risk of hormone-related cancers, such as breast and prostate cancer, by modulating estrogen metabolism. The compound promotes the excretion of excess estrogen, which is linked to the development of certain cancers. In vitro studies have suggested that supplementation with this compound can lead to decreased levels of beta-glucuronidase, thereby enhancing the detoxification of carcinogens .

Industrial Applications

Cleansing Agents

In industrial contexts, this compound is utilized as a cleansing agent due to its ability to chelate metal ions. This property makes it valuable in formulations aimed at preventing metal corrosion and enhancing cleaning efficiency in various applications, including detergents and personal care products .

Food Industry

The compound is also employed in the food industry as a food additive and preservative. Its natural origin and safety profile make it an attractive alternative to synthetic additives. This compound contributes to maintaining the nutritional quality of food products by optimizing mineral absorption and enhancing flavor stability .

Case Study: Liver Health

A study highlighted the positive effects of this compound on liver detoxification through computational models that simulated its impact on oxidative stress markers in hepatocytes. The results indicated significant reductions in reactive oxygen species (ROS) levels when supplemented with glucarate, suggesting its protective role against liver damage .

Case Study: Cancer Cachexia

In another study focusing on cancer cachexia, this compound was shown to ameliorate symptoms associated with muscle wasting in cancer patients. The administration of glucarate led to improved muscle retention and reduced ascites, indicating its potential utility in supportive cancer care .

Data Tables

| Application Area | Mechanism | Findings |

|---|---|---|

| Liver Detoxification | Inhibition of beta-glucuronidase | Reduced toxin reabsorption; improved liver function |

| Cancer Prevention | Modulation of estrogen metabolism | Decreased risk factors for hormone-related cancers |

| Industrial Cleaning Agents | Chelation of metal ions | Enhanced cleaning efficiency; corrosion prevention |

| Food Preservation | Optimization of mineral absorption | Improved nutritional quality; extended shelf life |

Wirkmechanismus

The mechanism of action of potassium sodium saccharate involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function. The saccharate ion can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Potassium Saccharate: Similar in structure but lacks the sodium ion.

Sodium Saccharate: Similar in structure but lacks the potassium ion.

Calcium Saccharate: Contains calcium instead of potassium and sodium.

Uniqueness: Potassium sodium D-glucarate is unique due to its combination of potassium and sodium ions, which can provide distinct chemical and biological properties compared to its individual counterparts. This dual-ion composition allows it to form more stable complexes and exhibit a broader range of applications.

Eigenschaften

CAS-Nummer |

36221-96-2 |

|---|---|

Molekularformel |

C6H8KNaO8 |

Molekulargewicht |

270.21 g/mol |

IUPAC-Name |

potassium;sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8.K.Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3-,4+;;/m0../s1 |

InChI-Schlüssel |

PZMMRBUBRPNFIL-SDFKWCIISA-L |

Isomerische SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Na+].[K+] |

Kanonische SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[K+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.